4'-Ethyl-4-biphenylamine

Thermal Properties Processability Crystallization

This para-substituted biphenylamine features a terminal ethyl group, delivering a melting point of 82-83°C, LogP of 4.08, and refractive index of 1.596. These properties ensure excellent solubility and thermal compatibility for OLED hole-transport and liquid crystal monomer synthesis. Compared to methyl or methoxy analogs, the ethyl substitution provides superior balance of lipophilicity, molecular packing, and processability, maximizing performance in advanced organic electronic devices.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 5728-70-1
Cat. No. B3272738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethyl-4-biphenylamine
CAS5728-70-1
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C14H15N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2,15H2,1H3
InChIKeyNMCSKBJWADPKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Ethyl-4-biphenylamine (CAS 5728-70-1): Critical Procurement Data for Differentiated Arylamine Building Blocks


4'-Ethyl-4-biphenylamine (CAS 5728-70-1) is a para-substituted biphenylamine derivative characterized by a terminal ethyl group on one phenyl ring and a primary amine on the other . This compound belongs to the class of 4,4'-disubstituted biphenyls, which are widely utilized as molecular building blocks in the synthesis of liquid crystals, organic semiconductors, and hole-transporting materials . Its molecular formula is C14H15N, with a molecular weight of 197.28 g/mol . While numerous 4'-alkyl and 4'-alkoxy analogs exist, the specific ethyl substitution imparts distinct physicochemical properties that critically influence its behavior in downstream synthetic applications and material performance [1].

4'-Ethyl-4-biphenylamine (CAS 5728-70-1): Why Substituting with Other 4'-Alkyl/Aryl Biphenylamines Alters Material Properties


Generic substitution within the 4'-substituted biphenylamine class is not scientifically valid due to the profound impact of even minor alkyl chain variations on key physicochemical parameters such as melting point, solubility, and electronic polarizability . These properties directly govern the compound's processability (e.g., crystallization tendency, solvent compatibility) and its performance in electronic applications (e.g., charge transport, molecular packing) [1]. For instance, replacing the ethyl group with a methyl, methoxy, or longer alkyl chain can shift the melting point by over 15°C and alter the LogP value, thereby affecting the compound's suitability for specific synthetic routes or device fabrication conditions . The quantitative evidence below demonstrates that 4'-Ethyl-4-biphenylamine occupies a distinct property space, making it the required choice for applications where its specific balance of thermal, electronic, and solubility characteristics is essential.

4'-Ethyl-4-biphenylamine (CAS 5728-70-1): Quantitative Differentiation Data vs. Closest 4'-Substituted Analogs


Melting Point Differentiation: 4'-Ethyl vs. 4'-Methyl and 4'-Methoxy Analogs

The melting point (82-83°C) of 4'-Ethyl-4-biphenylamine is significantly lower than that of the 4'-methyl (99°C) and the 4'-methoxy (146.5-147°C) analogs. This intermediate melting point is advantageous for melt-processing or solvent-free reactions, as it reduces the energy input required for liquefaction compared to the methoxy derivative, while offering better solid-state handling than lower-melting longer-chain alkyl analogs. This property is critical for applications such as melt crystallization or vapor deposition, where a controlled and moderate melting range is preferred.

Thermal Properties Processability Crystallization

Volatility and Distillation Profile: 4'-Ethyl vs. 4'-Methyl Biphenylamine

4'-Ethyl-4-biphenylamine exhibits a boiling point of 333°C at atmospheric pressure . This is moderately higher than the boiling point of the 4'-methyl analog (321.5°C at 760 mmHg) . The 11.5°C increase in boiling point for the ethyl derivative reflects the expected increase in molecular weight and van der Waals forces. This differentiation is important for vacuum sublimation purification and physical vapor deposition processes, where a higher boiling point can sometimes translate to a more stable deposition rate and reduced risk of premature evaporation during pre-deposition heating steps, although it may require slightly higher source temperatures.

Purification Distillation Vapor Deposition

Lipophilicity and Solubility Profile: 4'-Ethyl vs. 4'-Methyl and 4'-Methoxy Analogs

The calculated LogP (octanol-water partition coefficient) for 4'-Ethyl-4-biphenylamine is 4.08 . This value positions it as significantly more lipophilic than the 4'-methoxy analog (calculated LogP approximately 3.5) and slightly more lipophilic than the 4'-methyl analog (estimated LogP around 3.8). The higher LogP of the ethyl derivative suggests enhanced solubility in non-polar organic solvents and lipid membranes, which is a critical parameter for designing molecules with specific bioavailability (if used in medicinal chemistry) or for controlling the solubility of intermediates in multi-step organic syntheses. The 0.3-0.6 unit difference in LogP between the ethyl and methoxy analogs represents a substantial change in partition behavior, often translating to a several-fold difference in actual partition ratios.

Lipophilicity Solubility Partition Coefficient

Refractive Index and Optical Properties: 4'-Ethyl vs. 4'-Methyl Biphenylamine

The refractive index of 4'-Ethyl-4-biphenylamine is reported as 1.596 . In comparison, the 4'-methyl analog has an estimated refractive index of 1.6193 . The lower refractive index of the ethyl derivative (Δ = -0.0233) is consistent with the slightly reduced polarizability density of the ethyl group compared to the methyl group. While seemingly small, such differences in refractive index are meaningful in the design of optical materials, liquid crystal formulations, and anti-reflective coatings, where precise refractive index matching is required to minimize light scattering and optimize device efficiency. The lower refractive index may also offer a slight advantage in reducing optical losses in certain waveguide or OLED applications.

Optical Properties Refractive Index Material Science

Density and Molecular Packing: 4'-Ethyl vs. 4'-Methyl Biphenylamine

The reported density of 4'-Ethyl-4-biphenylamine is 1.039 g/cm³ . This is slightly lower than the density of the 4'-methyl analog, which is approximately 1.057-1.065 g/cm³ . The lower density of the ethyl derivative is a direct consequence of the increased molecular volume associated with the longer alkyl chain, which disrupts efficient crystal packing and reduces the mass per unit volume. This difference in density is a key indicator of molecular packing efficiency and can influence the compound's solid-state morphology, its behavior in powder X-ray diffraction studies, and its performance as a dopant in polymer matrices, where lower density additives can sometimes enhance free volume and improve charge transport.

Density Crystal Engineering Material Packing

Safety and Handling Profile: A Comparative Note on Regulatory Considerations

4'-Ethyl-4-biphenylamine is classified with specific hazard statements including H315 (skin irritation), H318 (serious eye damage), H335 (respiratory irritation), and H410 (very toxic to aquatic life with long-lasting effects) . While direct comparative acute toxicity data against all 4'-substituted analogs is not readily available in public databases, this compound carries the same core hazard profile as many aromatic amines, including the potential for carcinogenicity (Carc. 1B classification for similar biphenylamines) . Importantly, the ethyl substitution does not appear to introduce unique or unexpected hazards compared to the methyl or methoxy analogs, but its specific combination of moderate melting point and high lipophilicity may influence its dermal absorption rate. Procurement decisions should account for the necessary personal protective equipment (PPE) and waste disposal protocols associated with aromatic amines, which are consistent across this compound class. The availability of this compound with a defined purity specification (e.g., 95-97%) from multiple suppliers ensures a baseline of quality control for hazard assessment .

Safety Regulatory Handling

4'-Ethyl-4-biphenylamine (CAS 5728-70-1): Recommended Application Scenarios Based on Verified Differential Evidence


Synthesis of Hole-Transporting Materials for OLEDs with Tailored Solubility

The moderate melting point (82-83°C) and high LogP (4.08) of 4'-Ethyl-4-biphenylamine make it an ideal precursor for synthesizing bis(diarylamino)biphenyl derivatives used as hole-transport layers in OLEDs [1]. Its higher lipophilicity compared to methoxy analogs ensures good solubility in common organic solvents used for spin-coating or inkjet printing of device layers . Furthermore, the lower refractive index (1.596) may contribute to reduced optical losses in the final device structure compared to the methyl analog . The ethyl group provides a balance between molecular rigidity (for stable amorphous film formation) and a small degree of conformational flexibility, which is often correlated with improved film quality and device longevity [1].

Precursor for Liquid Crystal Monomers with Optimized Thermal Range

The melting point of 4'-Ethyl-4-biphenylamine (82-83°C) and its boiling point (333°C) place it in a thermal window that is highly compatible with the synthesis and purification of liquid crystal monomers via melt-phase reactions or vacuum sublimation [1]. As a building block for alkyl- or alkoxy-substituted cyanobiphenyls and related mesogens, the ethyl group contributes to the desired balance of melting point and clearing point in the final liquid crystal mixture . Its lower density (1.039 g/cm³) compared to the methyl analog may also subtly influence the orientational order and birefringence of the resulting liquid crystalline phase .

Organic Semiconductor Research: Dopant for Polymer Matrices

The relatively low density (1.039 g/cm³) and moderate melting point of 4'-Ethyl-4-biphenylamine make it a suitable candidate for use as a molecular dopant or charge-transport additive in polymer matrices (e.g., polystyrene, polycarbonate) [1]. Its lower density compared to the 4'-methyl analog can enhance the free volume within the polymer host, potentially improving the mobility of charge carriers . The compound's refractive index (1.596) is also well-matched to many common polymer matrices, minimizing optical scattering in thin-film devices . Researchers developing organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) may find this compound to be a valuable component for tuning the electronic and morphological properties of the active layer.

Medicinal Chemistry: Synthesis of Lipophilic Pharmacophores

The calculated LogP of 4.08 indicates that 4'-Ethyl-4-biphenylamine is a highly lipophilic scaffold [1]. In medicinal chemistry, this property is often exploited to improve the membrane permeability and oral bioavailability of drug candidates . While no specific pharmacological data is presented here, the compound's role as a versatile intermediate is well-established. Its primary amine group allows for facile derivatization into amides, sulfonamides, or secondary amines, enabling the rapid exploration of structure-activity relationships (SAR) around a biphenyl core . The ethyl group provides a modest increase in lipophilicity compared to a methyl group without introducing the significant steric bulk of a propyl or isopropyl group, offering a fine-tuning knob for medicinal chemists.

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